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molecular formula C15H9NO4 B3054161 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate CAS No. 58585-84-5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate

Cat. No. B3054161
M. Wt: 267.24 g/mol
InChI Key: PSXVVEFTUBMHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741514B2

Procedure details

In a 3-L flask equipped with a stirrer and thermometer, 100 g (613 mmol) of N-hydroxyphthalimide, 53.3 g (674 mmol) of pyridine and 1100 g of 1,4-dioxane were placed and were stirred at room temperature. To the resulting mixture, 94.8 g (674 mmol) of benzoyl chloride was added dropwise over 1 hour, and the resulting mixture was stirred at room temperature for further 2 hours. Subsequently, 1100 g of pure water was added dropwise over 30 minutes to dissolve by-produced salts and thereby yielded a crystal of the target N-benzoyloxyphthalimide. The mixture was stirred and aged for further 1 hour, the crystal was filtrated using a Nutsche, was rinsed with an appropriate amount of water, was dried at 60° C. under a reduced pressure and thereby yielded 162 g (604 mmol) of N-benzoyloxyphthalimide in a yield of 98.6% on the basis of N-hydroxyphthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step Two
Quantity
1100 g
Type
reactant
Reaction Step Three
Quantity
94.8 g
Type
reactant
Reaction Step Four
Name
Quantity
1100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].N1C=CC=CC=1.O1CCOCC1.[C:25](Cl)(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[C:25]([O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
53.3 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1100 g
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
94.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Five
Name
Quantity
1100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-L flask equipped with a stirrer
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for further 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
by-produced salts

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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